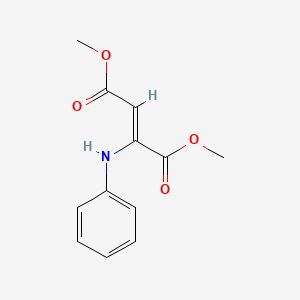
Dimethyl 2-(phenylamino)fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(phenylamino)fumarate is an organic compound with the molecular formula C12H13NO4 It is a derivative of fumaric acid and contains a phenylamino group attached to the fumarate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)fumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in various solvents, including methanol, ethanol, or dichloromethane. The reaction mechanism involves the nucleophilic attack of the aniline on the fumarate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(phenylamino)fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Dimethyl 2-(phenylamino)fumarate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of dimethyl 2-(phenylamino)fumarate involves its interaction with various molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Dimethyl 2-(phenylamino)fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis, it shares a similar fumarate backbone but lacks the phenylamino group.
Dimethyl 2-(phenyl(tosylamino)methyl)fumarate: This compound has a tosylamino group instead of a phenylamino group, leading to different chemical and biological properties
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
dimethyl (Z)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8- |
InChI Key |
LCHIHUQAZKSJRB-NTMALXAHSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


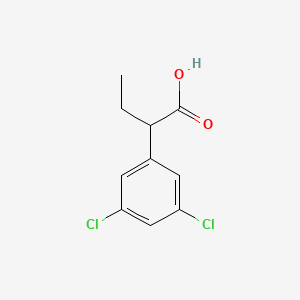
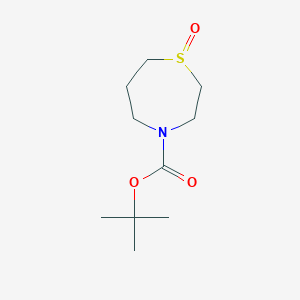

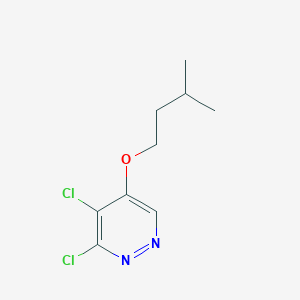



![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)

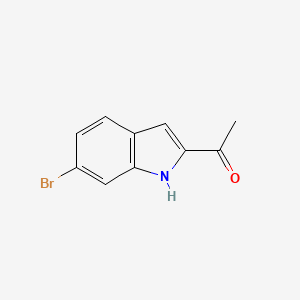
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
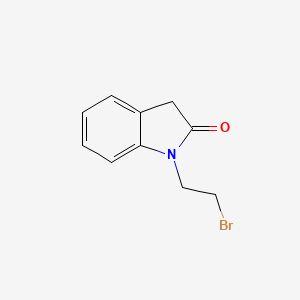
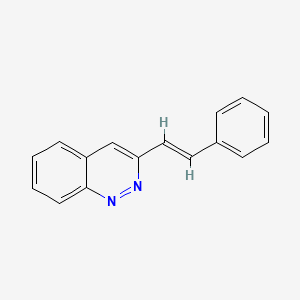
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
